Prostaglandin E1-d4

Description

Contextualizing Prostaglandin (B15479496) E1-d4 within Eicosanoid Biochemistry and Stable Isotope Research

Prostaglandins (B1171923) are a group of lipid compounds that belong to a larger class of signaling molecules known as eicosanoids. wikipedia.orgwikipedia.org Eicosanoids are derived from 20-carbon polyunsaturated fatty acids and are critical regulators of numerous physiological and pathological processes, including inflammation, blood pressure control, and immune responses. wikipedia.orgwikipedia.orgresearchgate.net They typically act as local hormones, affecting cells near their site of synthesis. wikipedia.org

Prostaglandin E1 (PGE1) is a member of the 1-series prostaglandins, which are synthesized from the omega-6 fatty acid, dihomo-γ-linolenic acid (DGLA). wikipedia.orgresearchgate.netcaymanchem.com The synthesis is catalyzed by cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which convert DGLA into prostaglandin intermediates. caymanchem.comnih.gov PGE1 itself exhibits various biological activities, including vasodilation and the inhibition of platelet aggregation. caymanchem.comijrsms.comimpactfactor.org

The study of eicosanoids like PGE1 in biological systems presents significant analytical challenges due to their low endogenous concentrations and complex sample matrices. To achieve accurate and precise quantification, researchers rely on stable isotope dilution analysis, a technique considered the gold standard in mass spectrometry. caymanchem.comnih.gov This method involves adding a known quantity of a stable isotope-labeled version of the analyte to a sample at an early stage of preparation. biomol.com Prostaglandin E1-d4 is such a molecule, where four hydrogen atoms are replaced by their stable isotope, deuterium (B1214612). caymanchem.com

Rationale for Deuterium Labeling in Prostaglandin Research

The use of deuterium-labeled compounds like this compound is fundamental to modern quantitative analysis, particularly in methods utilizing gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). caymanchem.comglpbio.cn The rationale for this approach is multifaceted:

Internal Standardization : Stable isotope-labeled molecules, such as this compound, serve as ideal internal standards. nih.govbiomol.com Because they are chemically and physically almost identical to their unlabeled, or endogenous, counterparts, they behave in the same manner during sample extraction, purification, and chromatographic separation. caymanchem.combiomol.com This co-processing ensures that any loss of the target analyte during sample workup is mirrored by a proportional loss of the internal standard. caymanchem.com By measuring the ratio of the unlabeled analyte to the known amount of the added labeled standard, researchers can accurately calculate the original concentration of the analyte, effectively correcting for procedural variations. biomol.com

Mass Spectrometry Distinction : While chemically similar, the deuterated standard is easily distinguished from the endogenous compound by a mass spectrometer due to its higher molecular weight. caymanchem.com For this compound, the mass is increased by four daltons compared to native PGE1. caymanchem.com This mass difference allows the instrument to measure the ion signals for both the analyte and the standard simultaneously and without interference.

Kinetic Isotope Effect : A minor difference between the deuterated and non-deuterated compounds is a phenomenon known as the kinetic isotope effect. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can cause the deuterated standard to elute slightly earlier than the native compound during chromatographic separation. caymanchem.com This effect is typically small and predictable, and it does not interfere with the quantification process; in fact, it can help confirm the identity of the analytes. caymanchem.com

Overview of this compound as a Research Tool

This compound is primarily designed and used as an internal standard for the precise quantification of natural Prostaglandin E1 in various biological samples, such as plasma, serum, and cell culture supernatants, using GC-MS or LC-MS techniques. caymanchem.comglpbio.cn Its utility stems directly from the principles of stable isotope dilution.

In a typical research application, this compound is added to a biological sample, which is then processed to extract the lipids. The extract is analyzed by LC-MS/MS, where the instrument is set to monitor the specific mass transitions for both endogenous PGE1 and the PGE1-d4 internal standard. lipidmaps.org The ratio of their peak areas is used to construct a calibration curve and determine the concentration of PGE1 in the original sample with high accuracy and sensitivity. biomol.com

Beyond its role in quantification, deuterium-labeled prostaglandins have also been employed in metabolic studies. For instance, researchers have used deuterium-labeled PGE1 to trace its metabolic fate in isolated rat hepatocytes. nih.gov In these studies, the presence and position of the deuterium atoms in the resulting metabolites provide crucial insights into the biochemical pathways involved in prostaglandin degradation. nih.gov

| Property | Value |

|---|---|

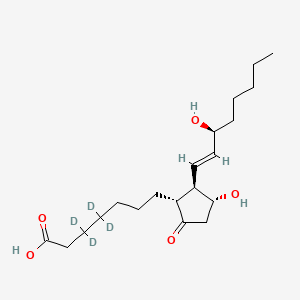

| Formal Name | 9-oxo-11α,15S-dihydroxy-prost-13E-en-1-oic-3,3,4,4-d4 acid caymanchem.com |

| Synonyms | PGE1-d4, Alprostadil-d4 caymanchem.com |

| Molecular Formula | C20H30D4O5caymanchem.com |

| Molecular Weight | 358.5 caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d4) caymanchem.com |

| Primary Application | Internal standard for quantification of PGE1 by GC- or LC-MS caymanchem.comglpbio.cn |

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of Stable Isotope Internal Standards in Analytical Chemistry

Theory of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique used for the highly accurate determination of the concentration of a substance in a sample. The core principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte—in this case, Prostaglandin (B15479496) E1-d4—to a sample containing the native analyte, Prostaglandin E1 (PGE1). nih.govbiocompare.com

After the deuterated internal standard is added and thoroughly mixed with the sample, it equilibrates with the endogenous PGE1. This mixture is then subjected to sample preparation steps, such as extraction and purification, before being analyzed by a mass spectrometer. The mass spectrometer distinguishes between the native PGE1 and the heavier PGE1-d4 based on their mass-to-charge (m/z) ratio.

The key to the accuracy of IDMS lies in the measurement of the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. biocompare.com Since the native and labeled compounds are chemically identical, they exhibit nearly identical behavior throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization. niph.go.jp Any sample loss or variation in instrument response will affect both compounds equally, thus keeping their ratio constant. By knowing the initial amount of the added standard and the measured ratio, the original concentration of the native analyte in the sample can be calculated with high precision.

Advantages of Deuterated Prostaglandin E1-d4 in Mass Spectrometry-Based Quantification

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as PGE1-d4 for PGE1 quantification, is considered the gold standard in quantitative bioanalysis. This approach offers significant advantages over using other types of internal standards (e.g., structural analogs) that may behave differently during analysis.

Biological samples (e.g., plasma, urine, tissue) are complex mixtures containing numerous endogenous components. These components can co-elute with the analyte of interest during chromatographic separation and interfere with the ionization process in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.govnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

Because this compound has the same molecular structure and physicochemical properties as Prostaglandin E1, it is affected by the sample matrix in virtually the same way. niph.go.jp Both the analyte and the internal standard will experience the same degree of ion suppression or enhancement. Consequently, the ratio of their signals remains unaffected, allowing for accurate quantification even in the presence of significant matrix effects. rsc.org This principle is a cornerstone of robust bioanalytical method development. nih.gov

The quantification of prostaglandins (B1171923) often requires extensive multi-step sample preparation procedures, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes from the complex biological matrix. nih.govnih.gov During these steps, a portion of the analyte can be lost, leading to variability and underestimation of the true concentration.

Table 1: Representative Recovery and Precision Data for Prostanoid Analysis using Isotope Dilution LC-MS/MS

| Analyte | Recovery Range (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Prostaglandin E2 | 85-115 | < 15 | < 15 |

| Prostaglandin D2 | 85-115 | < 15 | < 15 |

| Thromboxane B2 | 80-120 | < 10 | < 10 |

| 6-keto PGF1α | 80-120 | < 10 | < 10 |

| This table presents typical validation data from lipidomics studies quantifying various prostanoids using their respective deuterated internal standards. The data demonstrates the high recovery and excellent precision achievable with the isotope dilution method. The principles shown are directly applicable to the use of PGE1-d4 for PGE1 quantification. Data is illustrative based on common findings in the field. |

Lipidomics and metabolomics aim to comprehensively identify and quantify the vast array of lipids and metabolites in a biological system. Prostaglandins are a class of lipid mediators that are present at very low physiological concentrations, making their accurate quantification challenging. niph.go.jp The use of this compound in isotope dilution LC-MS/MS methods provides the high degree of accuracy and precision required for meaningful biological interpretation. nih.gov

By effectively correcting for matrix effects and sample loss, PGE1-d4 ensures that the quantitative data is both reliable and reproducible. This is crucial for comparing prostaglandin levels across different sample groups in clinical or preclinical studies, where small changes can be biologically significant. The improved data quality allows researchers to confidently identify disease biomarkers and understand the biochemical pathways involved in health and disease.

Table 2: Linearity of Prostanoid Quantification using Isotope Dilution LC-MS/MS

| Analyte | Calibration Range (pg/µL) | Correlation Coefficient (r²) |

| Prostaglandin E2 | 1 - 100 | > 0.999 |

| Prostaglandin D2 | 1 - 100 | > 0.999 |

| 15(R)-PGD2 | 1 - 100 | > 0.999 |

| isoPGE2 | 1 - 100 | > 0.999 |

| This table illustrates the excellent linearity typically achieved in calibration curves for prostanoids when using a deuterated internal standard, such as PGE2-d4. A high correlation coefficient (r²) indicates a strong linear relationship between the concentration and the instrument response over a wide dynamic range. This level of performance is expected when using PGE1-d4 for PGE1 analysis. nih.gov |

Specificity of Deuterium (B1214612) Labeling (d4) for Prostaglandin E1 Quantification

The choice of the number and position of isotopic labels in an internal standard is critical. This compound contains four deuterium atoms, a specific choice that ensures its suitability for robust quantification.

The formal chemical name for PGE1-d4 is 9-oxo-11α,15S-dihydroxy-prost-13E-en-1-oic-3,3,4,4-d₄ acid, which indicates that the four deuterium atoms are located at the 3 and 4 positions of the carboxylic acid side chain. caymanchem.combertin-bioreagent.com This labeling strategy is deliberate and offers several key advantages:

Sufficient Mass Shift: The incorporation of four deuterium atoms results in a mass increase of 4 Daltons compared to the native PGE1. This mass difference is substantial enough to be easily resolved by modern mass spectrometers, preventing signal overlap or "crosstalk" between the analyte and the internal standard. This clear separation is essential for accurate ratio measurement. unimi.it

Label Stability: The deuterium atoms are placed on carbon atoms within the alkyl chain (C-3 and C-4). These C-D bonds are highly stable and not prone to exchange with protons from the solvent (e.g., water, methanol) during sample storage, preparation, or chromatographic analysis. Placing labels on exchangeable sites, such as hydroxyl (-OH) or carboxyl (-COOH) groups, would compromise the integrity of the standard.

Minimal Isotopic Effect: While the increased mass of deuterium can sometimes lead to slight changes in chromatographic retention time or fragmentation patterns (an "isotope effect"), placing the labels away from the sites of ionization or fragmentation minimizes these differences. The d4 label on the alkyl chain of PGE1 ensures that its chromatographic and mass spectrometric behavior remains nearly identical to that of the unlabeled PGE1, preserving the core assumption of the IDMS method.

Advanced Analytical Methodologies Employing Prostaglandin E1 D4

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the predominant platform for eicosanoid analysis due to its high sensitivity, specificity, and capacity for simultaneous quantification of multiple analytes without the need for extensive derivatization. nih.govuib.no In this context, PGE1-d4 is employed to correct for analyte loss during sample preparation and for variations in instrument response, ensuring data accuracy and reproducibility. lipidmaps.org

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry offers significant advantages for the analysis of prostaglandins (B1171923). nih.govfrontiersin.org UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than conventional HPLC systems. This results in substantially improved chromatographic resolution, higher peak capacities, and significantly reduced analysis times. mdpi.com For complex biological samples containing numerous prostaglandin (B15479496) isomers and related metabolites, the enhanced separation power of UHPLC is crucial for distinguishing between structurally similar compounds like PGE1 and its isomers. nih.govmdpi.com A recently developed UHPLC-MS/MS method allows for the rapid and simultaneous quantification of nine different prostaglandins, including PGE1, demonstrating the efficiency of this approach. nih.govresearchgate.net The shorter run times, often under 10 minutes, increase sample throughput, which is highly beneficial for clinical and pharmacological research. nih.govnih.gov

Multiple Reaction Monitoring (MRM) and MRM3 Techniques for Enhanced Selectivity and Sensitivity

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan mode that provides exceptional selectivity and sensitivity for quantitative analysis. nih.govcelerion.com In an MRM experiment, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for PGE1 or PGE1-d4) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process effectively filters out background noise, as only molecules that undergo this specific fragmentation pathway are detected.

For PGE1, a common MRM transition monitored in negative ion mode is m/z 353.2 → 317.1. nih.gov Correspondingly, for PGE1-d4, the transition would be m/z 357.2 → 321.1, accounting for the four deuterium (B1214612) atoms. The use of such specific transitions for both the analyte and the deuterated internal standard allows for highly accurate quantification. nih.gov

In instances of complex matrices where conventional MRM may still suffer from isobaric interferences, MRM3 (or MS³) techniques can provide an additional layer of selectivity. celerion.comnih.gov In this approach, a primary product ion from the initial fragmentation is isolated and subjected to a further round of fragmentation, generating a secondary product ion. celerion.com While this can enhance selectivity, it may sometimes come at the cost of sensitivity. celerion.comnih.gov A comparison of MRM and MRM3 for the analysis of Misoprostol acid, a synthetic analogue of PGE1, demonstrated that while MRM3 could overcome selectivity issues, it resulted in some loss of sensitivity and precision. celerion.com

Table 1: Example LC-MS/MS Parameters for Prostaglandin E1 Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Prostaglandin E1 (PGE1) | 353.2 | 317.1 | Negative ESI | nih.gov |

| Prostaglandin E1-d4 (PGE1-d4) | 357.2 | 321.1 | Negative ESI | nih.gov |

Chromatographic Separation Parameters and Mobile Phase Optimization

Effective chromatographic separation is fundamental to the successful LC-MS/MS analysis of prostaglandins, especially for resolving isobaric compounds (molecules with the same mass) such as PGE1 and PGD1. nih.gov Reversed-phase chromatography is the most common approach.

Columns : C18 columns are widely used for prostaglandin analysis. mdpi.com Modern columns, such as those with core-shell particles or sub-2 µm fully porous particles, are favored in UHPLC applications for their high efficiency. mdpi.com

Mobile Phases : The mobile phases typically consist of a mixture of an aqueous solvent and an organic solvent, run in a gradient elution mode. uib.nomdpi.com

Aqueous Phase (Solvent A) : Water containing a small amount of acid, such as 0.02% to 0.1% acetic acid or formic acid, is commonly used. uib.nomdpi.com The acid serves to improve peak shape and promote ionization in the mass spectrometer source.

Organic Phase (Solvent B) : Acetonitrile is the most common organic modifier, often mixed with methanol (B129727) or isopropanol (B130326) to fine-tune selectivity. uib.nomdpi.com

Gradient Elution : A typical gradient starts with a high proportion of the aqueous phase, and the concentration of the organic phase is gradually increased over the run to elute the more hydrophobic compounds. celerion.com For example, a gradient might begin at 10% organic phase, increase to 90% over several minutes, hold for a short period, and then return to initial conditions to re-equilibrate the column. celerion.com

Table 2: Typical Chromatographic Conditions for Prostaglandin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Reversed-phase C18 (e.g., BEH C18, HSS T3) | mdpi.com |

| Particle Size | 1.7 µm - 1.8 µm (for UHPLC) | mdpi.com |

| Mobile Phase A | Water with 0.1% acetic acid or formic acid | mdpi.com |

| Mobile Phase B | Acetonitrile, or mixtures of Acetonitrile/Methanol/Isopropanol | uib.nomdpi.com |

| Elution Mode | Gradient | celerion.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Prior to the widespread adoption of LC-MS, GC-MS was the gold standard for the quantitative analysis of prostaglandins. researchgate.net Due to the low volatility and polar nature of these compounds, extensive chemical derivatization is a mandatory step to make them amenable to gas chromatography. researchgate.netoup.com

Derivatization Strategies for GC-MS Analysis of Prostaglandin E1 and Metabolites

Derivatization for GC-MS analysis of prostaglandins is a multi-step process aimed at blocking the polar functional groups (carboxylic acid, hydroxyls, and ketones) to increase volatility and thermal stability. researchgate.netoup.com A common and effective strategy involves three sequential reactions:

Methoximation : The ketone group at C-9 of PGE1 is protected by reacting it with methoxyamine hydrochloride. This step prevents the formation of degradation products during subsequent derivatization steps and analysis. researchgate.netnih.gov

Esterification : The carboxylic acid group is converted to an ester. The most common derivatizing agent for this purpose is pentafluorobenzyl (PFB) bromide. The resulting PFB ester is highly electrophilic, which is crucial for sensitive detection by negative-ion chemical ionization. researchgate.netnih.gov

Silylation : The hydroxyl groups at C-11 and C-15 are converted to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This step masks the remaining polar hydroxyls.

The final product, a methoxime-pentafluorobenzyl-trimethylsilyl (MO-PFB-TMS) derivative, is sufficiently volatile and stable for GC-MS analysis. researchgate.net PGE1-d4, used as the internal standard, undergoes the exact same derivatization process. mdpi.com

Negative-Ion Chemical Ionization (NICI) Applications

Negative-Ion Chemical Ionization (NICI), particularly in the electron-capture mode (ECNICI), is an extremely sensitive ionization technique for compounds containing electrophilic groups. researchgate.netnih.gov The PFB ester derivatives of prostaglandins are ideal candidates for this technique. Under ECNICI conditions, the PFB-TMS derivative readily captures a thermal electron, leading to dissociative electron capture and the formation of a stable carboxylate anion ([M-PFB]⁻). researchgate.net This process is highly efficient and results in a mass spectrum dominated by this single high-mass ion, with very little fragmentation. researchgate.net This concentration of ion current into one major fragment provides a massive enhancement in sensitivity, allowing for detection at the femtomole or even picogram level. nih.govresearchgate.net When coupled with stable isotope dilution using PGE1-d4, GC-NICI-MS provides a highly accurate and sensitive method for quantifying PGE1 in various biological samples. researchgate.net

Table 3: Compound Names Mentioned in Article

| Compound Name | Abbreviation |

|---|---|

| Prostaglandin E1 | PGE1 |

| This compound | PGE1-d4 |

| Prostaglandin D1 | PGD1 |

| Misoprostol acid | - |

| Acetonitrile | ACN |

| Methanol | MeOH |

| Isopropanol | IPA |

| Pentafluorobenzyl | PFB |

| Trimethylsilyl | TMS |

Sample Preparation and Extraction Protocols for this compound-based Assays

The accurate quantification of prostaglandins is challenging due to their low concentrations in biological samples and their susceptibility to degradation. uib.no Therefore, robust sample preparation and extraction protocols are paramount. This compound is introduced into the sample at the beginning of the preparation process to account for any loss of the analyte during extraction and analysis. jove.com

Strategies for Minimizing Ex Vivo Prostaglandin Formation

A significant challenge in prostaglandin analysis is the ex vivo formation of these compounds after sample collection, which can lead to erroneously high measurements. glowm.com This is particularly problematic in blood samples where platelet activation during venipuncture can trigger the synthesis of prostaglandins. glowm.comcaymanchem.com

To mitigate this, several strategies are employed:

Inhibition of Cyclooxygenase (COX) Enzymes: The addition of COX inhibitors, such as indomethacin, immediately after sample collection is a common practice. caymanchem.comarborassays.com This prevents the enzymatic conversion of arachidonic acid into prostaglandins. Studies have shown that inhibiting cyclooxygenase activity can minimize the artificial generation of prostaglandins. jacc.org

Use of Antioxidants: To prevent non-enzymatic formation of prostaglandins through lipid peroxidation, antioxidants like 4-hydroxy-tempo can be added to urine samples, which are then stored at low temperatures. ahajournals.org

Immediate Processing and Low Temperatures: Keeping samples on ice whenever possible and processing them promptly helps to reduce enzymatic activity and subsequent prostaglandin formation. caymanchem.com

Measurement of Metabolites: In some cases, measuring more stable downstream metabolites rather than the primary eicosanoids can provide a more accurate reflection of in vivo prostaglandin levels. caymanchem.com

A study on the effects of docosahexaenoic acid (DHA) supplementation ex vivo highlighted the necessity of rigorous controls to prevent the background formation of oxylipins, further emphasizing the importance of minimizing ex vivo synthesis. biorxiv.orgnih.gov

Automated Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a conventional method for separating lipids like prostaglandins from aqueous sample matrices. caymanchem.comnih.gov However, manual LLE can be time-consuming and prone to analyte loss. uib.nonih.gov

Automated LLE systems offer a significant improvement by increasing throughput and reducing manual intervention, which in turn minimizes the risk of analyte degradation and loss. nih.gov These systems can be coupled online with other analytical instruments, such as mass spectrometers, for a streamlined workflow.

A study published in 2024 detailed a modified liquid-liquid extraction procedure with phase separation for the determination of 8-iso-Prostaglandin F2α in human plasma. This method demonstrated a higher extraction yield and a cleaner product for instrumental analysis. researchgate.net Another approach involves a two-step LLE process. After an initial extraction, the aqueous phase is acidified, and a second extraction with an organic solvent like chloroform (B151607) is performed to isolate the acidic lipids, including prostaglandins. jove.com

| Feature | Manual LLE | Automated LLE |

|---|---|---|

| Throughput | Low | High nih.govnih.gov |

| Analyst Intervention | High | Minimal nih.gov |

| Risk of Analyte Loss/Degradation | Higher uib.nonih.gov | Minimized nih.gov |

| Reproducibility | Variable | Improved nih.gov |

| Online Coupling | Difficult | Feasible nih.gov |

Solid Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of prostaglandins from complex biological matrices like plasma, urine, and tissue homogenates. nih.govaocs.orgresearchgate.net The method typically utilizes cartridges packed with a solid sorbent, most commonly a C18-bonded silica (B1680970) (octadecylsilyl or ODS), which retains the prostaglandins from the acidified sample. arborassays.comaocs.org

The general SPE protocol involves the following steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, usually with methanol and then water, to activate the sorbent. arborassays.comlipidmaps.org

Sample Loading: The biological sample, after being acidified to a pH of approximately 3.5, is passed through the cartridge. arborassays.com The prostaglandins and other lipids bind to the C18 stationary phase.

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common washing sequence includes water, a water/ethanol (B145695) mixture, and hexane. arborassays.comnih.gov

Elution: The prostaglandins are then eluted from the cartridge using an organic solvent, such as methyl formate (B1220265) or ethyl acetate (B1210297). arborassays.comaocs.org

The optimization of SPE protocols is crucial for achieving high recovery rates. This includes adjusting the volumes and concentrations of the washing and elution solvents for specific prostaglandins and their metabolites. nih.gov For instance, one study found that including 1% formic acid in the loading mixture improved recoveries from urine, plasma, and tissue homogenates to ≥90%. nih.gov

Automated online SPE systems coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to enhance throughput and precision, minimizing analyte losses and degradation associated with manual protocols. nih.govresearchgate.net

| Step | Solvent/Condition | Purpose | Reference |

|---|---|---|---|

| Sample Acidification | Hydrochloric acid or formic acid to pH ~3.5 | Protonates prostaglandins for retention on non-polar sorbent | arborassays.com |

| Conditioning | Methanol or ethanol, followed by water | Activates the C18 sorbent | arborassays.comlipidmaps.org |

| Washing 1 | Water | Removes polar impurities | arborassays.com |

| Washing 2 | Water/ethanol (e.g., 85:15) | Removes less polar impurities | arborassays.com |

| Washing 3 | Hexane | Removes neutral lipids | arborassays.com |

| Elution | Ethyl acetate or methyl formate | Elutes the retained prostaglandins | arborassays.comaocs.org |

Other Analytical Techniques (e.g., Capillary Electrophoresis with Mass Spectrometry)

While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for prostaglandin analysis, capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) has emerged as a powerful alternative. creative-proteomics.comwikipedia.org CE-MS offers several advantages, including high separation efficiency, short analysis times, and minimal sample consumption. wikipedia.orgubc.ca

CE separates ions based on their mobility in an electric field within a narrow capillary. wikipedia.org This technique is particularly well-suited for the analysis of charged molecules like prostaglandins. When coupled with MS, it provides both high-resolution separation and sensitive, specific detection. researchgate.net

Several advancements have been made in CE-MS for prostaglandin analysis:

Nonaqueous Capillary Electrophoresis (NACE): Using non-aqueous background electrolytes, such as a methanol-based solution, can improve the separation of hydrophobic molecules like prostaglandins compared to conventional aqueous conditions. researchgate.net

Sheathless CE-MS Interfaces: The development of specialized interfaces, such as a stainless steel liner, has improved the coupling of CE to the mass spectrometer, enabling fast and unattended measurements of analytes in the nanomolar range. rsc.org

Multisegment Injection: This technique, combined with a "dilute-and-shoot" strategy, allows for the high-throughput analysis of samples with minimal preparation. ubc.ca

Applications of Prostaglandin E1 D4 in Biomedical and Biochemical Research

Quantification of Endogenous Prostaglandin (B15479496) E1 and Related Eicosanoids

The accurate measurement of prostaglandins (B1171923) and their metabolites is crucial for understanding their physiological and pathological roles. PGE1-d4 is instrumental in achieving this, particularly in studies involving complex biological matrices.

In Vitro Studies of Cellular Prostaglandin Synthesis and Release

In cell culture experiments, PGE1-d4 is used as an internal standard to quantify the synthesis and release of PGE1 from various cell types in response to specific stimuli. nih.gov For instance, researchers can treat cells with inflammatory mediators or drugs and then measure the amount of PGE1 released into the culture medium. By adding a known amount of PGE1-d4 to the samples before extraction and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the concentration of endogenous PGE1 can be accurately determined. caymanchem.comcaymanchem.com This approach has been pivotal in studying the cellular mechanisms of inflammation and the effects of anti-inflammatory drugs. nih.gov

A study investigating the differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 (COX-1) and cyclo-oxygenase-2 (COX-2) utilized this technique to understand the implications for cellular synthesis of PGE1 and PGE2. caymanchem.com

Ex Vivo Analysis of Tissue and Biofluid Prostaglandin Profiles

PGE1-d4 is extensively used for the quantification of PGE1 in various biological samples, including tissues and biofluids like plasma and urine. nih.govnih.govcapes.gov.br This is essential for creating profiles of prostaglandins in different physiological and disease states. For example, methods have been developed for the simultaneous determination of PGE1 and its metabolites in human plasma using deuterated internal standards, including PGE1-d4. nih.govnih.gov These methods typically involve solid-phase extraction to isolate the prostaglandins, followed by derivatization and analysis by GC-tandem mass spectrometry or LC-MS/MS. nih.govresearchgate.net The use of PGE1-d4 allows for the establishment of baseline levels of PGE1 and the monitoring of its changes in response to various factors.

| Sample Type | Analyte(s) | Internal Standard | Analytical Method | Lower Limit of Quantitation (LLQ) | Reference |

| Human Plasma | PGE1, PGE0, 15-keto-PGE0 | Deuterated standards | GC-negative-ion chemical-ionization tandem mass spectrometry | 2 pg/ml (PGE1, PGE0), 10 pg/ml (15-keto-PGE0) | nih.gov |

| Human Plasma | PGE1, 15-keto-PGE0, PGE0 | Deuterated standards | GC/triple-stage quadrupole mass spectrometry | Not specified | nih.gov |

| Human Serum | Eicosanoids | Prostaglandin E1-d4 and others | LC-MS | Not specified | researchgate.net |

Assessment of Prostaglandin Metabolism in Biological Systems

Understanding the metabolic fate of prostaglandins is crucial for comprehending their biological activity and clearance. Isotopic tracers, including deuterated prostaglandins, are valuable tools for these investigations. osti.gov While tritiated prostaglandins have been used, stable isotope-labeled compounds like PGE1-d4 offer advantages in terms of safety and analytical methodology. osti.govnih.gov By administering PGE1-d4, researchers can track its conversion to various metabolites in vivo or in vitro, providing insights into the enzymatic pathways responsible for prostaglandin degradation. medchemexpress.com For instance, studies have used deuterated standards to quantify metabolites like 13,14-dihydro-PGE1, a metabolite of PGE1. caymanchem.com This information is vital for understanding how the half-life and activity of prostaglandins are regulated in the body.

Metabolomic Profiling of Eicosanoid Pathways Using Isotopic Tracers

PGE1-d4 plays a significant role in the broader field of metabolomics, particularly in profiling the complex eicosanoid pathways. researchgate.netnih.gov Eicosanoids are a large family of signaling molecules derived from polyunsaturated fatty acids, and their dysregulation is implicated in numerous diseases. nih.gov

Tracing Dihomo-γ-Linolenic Acid and Arachidonic Acid Metabolism

PGE1 is a primary metabolite of dihomo-γ-linolenic acid (DGLA) and is also related to the metabolic pathways of arachidonic acid (AA). caymanchem.comcaymanchem.com PGE1-d4 can be used as a tracer to investigate the metabolic flux through these pathways. By introducing labeled precursors and using PGE1-d4 as an internal standard for the resulting products, scientists can quantify the conversion rates and identify key regulatory points in the metabolic network. caymanchem.comnih.gov This approach helps to elucidate how dietary fatty acids influence the production of different eicosanoids and their subsequent biological effects.

Elucidating Cyclooxygenase (COX) and Prostaglandin Synthase Activities

The synthesis of prostaglandins is initiated by cyclooxygenase (COX) enzymes, which convert fatty acid precursors like DGLA and AA into prostaglandin endoperoxides. mu-varna.bgnih.gov These intermediates are then converted to specific prostaglandins by various prostaglandin synthases. nih.govresearchgate.net PGE1-d4 is used in assays to determine the activity of these enzymes. For instance, by providing a substrate like DGLA to a cell or tissue preparation, the production of PGE1 can be measured using PGE1-d4 as an internal standard. caymanchem.com This allows for the characterization of COX and prostaglandin synthase activities under different conditions and the screening of potential inhibitors. caymanchem.commdpi.com Such studies are fundamental to the development of anti-inflammatory drugs that target specific enzymes in the eicosanoid pathway. frontiersin.org

| Enzyme | Substrate | Product Measured | Application of PGE1-d4 | Research Focus |

| Cyclooxygenase (COX-1 and COX-2) | Dihomo-γ-linolenic acid (DGLA) | Prostaglandin E1 (PGE1) | Internal standard for PGE1 quantification | Differential metabolism of fatty acids by COX isoforms. caymanchem.com |

| Prostaglandin E Synthase | Prostaglandin H1 (PGH1) | Prostaglandin E1 (PGE1) | Internal standard for PGE1 quantification | Characterization of enzyme activity and inhibitor screening. |

Investigating Specialized Pro-resolving Mediator Biosynthesis (e.g., Resolvins)

This compound (PGE1-d4) serves as a critical tool in the field of lipidomics, particularly in the investigation of specialized pro-resolving mediators (SPMs). SPMs, which include families of compounds like resolvins, protectins, and maresins, are actively biosynthesized during the resolution phase of inflammation and play a pivotal role in returning tissue to homeostasis. jci.orgnih.govnih.gov These molecules are derived from polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through complex enzymatic pathways. nih.govresearchgate.netbiorxiv.org

In research aimed at understanding the temporal dynamics of inflammation and its resolution, accurate quantification of these mediators is essential. Due to their low endogenous concentrations and complex biological matrices, sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required. frontiersin.org PGE1-d4 is frequently employed as an internal standard in these analyses. jci.orgnih.govresearchgate.netresearchgate.net By adding a known quantity of PGE1-d4 to a biological sample (such as tissue homogenates or cell culture supernatants) before extraction and analysis, researchers can account for sample loss during processing and variations in instrument response. nih.govfrontiersin.orgresearchgate.net

For instance, in studies profiling the lipid mediator landscape during tendon overuse or muscle regeneration, PGE1-d4 has been used alongside other deuterated standards to quantify a broad spectrum of eicosanoids and SPMs. jci.orgnih.gov This allows for the precise measurement of pro-inflammatory lipids like prostaglandins as well as the SPMs that signal the switch towards resolution. jci.orgjci.org This quantitative approach is fundamental to elucidating the concept of "lipid mediator class switching," where the production of pro-inflammatory eicosanoids gives way to the biosynthesis of pro-resolving SPMs, a key event in the active resolution of inflammation. nih.govjci.org

The use of PGE1-d4 helps ensure the reliability and accuracy of data in studies investigating how various stimuli or therapeutic interventions modulate the biosynthesis of resolvins and other SPMs. frontiersin.orgresearchgate.net

Research on Prostaglandin Analogues and their Metabolism

Quantification of Synthetic Prostaglandin E1 Analogues and their Metabolites

Deuterated standards are indispensable in pharmacokinetic and metabolic studies of synthetic drugs. This compound is utilized as an internal standard for the quantification of synthetic PGE1 analogues, such as Misoprostol and Limaprost (B1675396), and their metabolites in biological fluids. sci-hub.stmedchemexpress.comogmagazine.org.au These synthetic analogues are designed to mimic the therapeutic effects of endogenous PGE1, which include vasodilation and cytoprotection, but often with improved stability or oral bioavailability. ogmagazine.org.auwikipedia.org

For example, in a pharmacokinetic study of Limaprost, an oral PGE1 analogue, in healthy subjects, D4-prostaglandin E1 served as the internal standard for analysis by two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS). sci-hub.st The inclusion of the deuterated standard is crucial for achieving the high accuracy and precision required for regulatory submissions and for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The method described achieved a lower limit of quantification of 0.100 pg/mL, demonstrating the sensitivity enabled by this approach. sci-hub.st

Similarly, when analyzing for misoprostol, another widely used synthetic PGE1 analogue, or other prostaglandins with therapeutic applications, deuterated standards are key to reliable quantification. mdpi.comnih.gov The use of a stable isotope-labeled internal standard like PGE1-d4 allows the analytical method to distinguish the synthetic drug and its metabolites from any endogenously produced prostaglandins, ensuring that the measurements accurately reflect the concentration of the administered compound. mdpi.com

Studies of Analog Biotransformation in Animal Models and Cell Cultures

Understanding how synthetic prostaglandin analogues are metabolized is crucial for evaluating their efficacy and safety. This compound plays a role in studies designed to investigate the biotransformation of these analogues in preclinical research settings, such as in animal models and in vitro cell cultures. nih.gov

The metabolic pathways for endogenous prostaglandins involve enzymatic processes such as oxidation and reduction. researchgate.netguidetopharmacology.org Synthetic analogues are often subject to similar, as well as unique, metabolic transformations. fu-berlin.de For example, a study on the effect of a synthetic PGE1 analogue, OP-1206, on methotrexate-induced intestinal damage in rats demonstrated the protective effects of the analogue. nih.gov In such studies, tracking the parent compound and its metabolites is essential. By using PGE1-d4 as an internal standard, researchers can develop robust quantitative methods to measure the concentrations of the administered analogue in various tissues and determine the extent and nature of its metabolic conversion over time.

These investigations in animal and cell culture models are vital for identifying the enzymes responsible for the analogue's metabolism and for characterizing the resulting metabolites. medcraveonline.comhmdb.ca This information helps in understanding the compound's mechanism of action and potential for drug-drug interactions, and guides the design of new analogues with improved metabolic stability. The use of a stable isotope-labeled standard like PGE1-d4 is a cornerstone of the bioanalytical methods that generate these critical data.

This compound in Mechanistic Studies

Investigating Prostaglandin Transporter Activity in Research Models

The biological activity of prostaglandins is terminated not only by enzymatic degradation but also by cellular uptake mediated by specific transporters. biorxiv.orgthno.org The primary transporter responsible for clearing prostaglandins from the extracellular space is the Solute Carrier Organic Anion Transporter Family Member 2A1 (SLCO2A1), also known as the prostaglandin transporter (PGT). biorxiv.orgthno.orgfrontiersin.org

Deuterated prostaglandins, including PGE1-d4 and its close structural relative PGE2-d4, are critical substrates in assays designed to investigate the function and regulation of PGT. biorxiv.orgnih.gov In these research models, which often use cell lines engineered to express the transporter, the labeled prostaglandin is added to the culture medium. biorxiv.orgfrontiersin.org The rate of its uptake into the cells is then measured by LC-MS/MS. Using a deuterated substrate allows researchers to distinguish it from any endogenous prostaglandins the cells might produce, ensuring that the measured transport activity is solely attributable to the experimental conditions. biorxiv.org

These assays are used to:

Determine the kinetic parameters (Kₘ and Vₘₐₓ) of transport. nih.gov

Screen for and characterize inhibitors of PGT. nih.gov

Investigate how the transporter's activity is modulated by other proteins or cellular conditions. nih.gov

Study the impact of genetic mutations on transporter function. frontiersin.org

For example, a study investigating the role of annexin (B1180172) A2 (ANXA2) in regulating SLCO2A1 used PGE2-d4 to measure uptake in wild-type and knockout cell lines, revealing that the ANXA2/S100A10 complex modulates the transporter's activity. nih.gov Such mechanistic insights are crucial for understanding diseases linked to dysfunctional prostaglandin transport and for developing novel therapeutics targeting this process. frontiersin.orgnih.gov

| Study Focus | Deuterated Substrate Used | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Regulation of SLCO2A1 by ANXA2 | PGE2-d4 | Murine breast C127 cells (WT and KO) | Loss of ANXA2 uncompetitively inhibited PGE2 uptake, lowering Km and Vmax. | nih.gov |

| Structural and functional characterization of PGT | PGE2-d4 | HEK293-F cells | Identified essential disulfide bonds for PGT trafficking and import activity. | biorxiv.org |

| Label-free detection of PGT activity | PGE2 (unlabeled, activity detected via receptor) | HEK-JumpIn-SLCO2A1 cells | PGT inhibitor olmesartan (B1677269) reversed the effect of PGT on PGE2 receptor activation. | frontiersin.org |

Exploring Enzyme Kinetics in Prostaglandin Synthesis and Degradation

This compound is a valuable tool for studying the kinetics of the enzymes that govern the lifecycle of PGE1. The synthesis of PGE1 from its precursor dihomo-γ-linolenic acid (DGLA) is catalyzed by cyclooxygenase (COX) enzymes, caymanchem.com while its inactivation is primarily carried out by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to the inactive metabolite 15-keto-PGE1. researchgate.net

In enzyme kinetic studies, it is essential to have a method to precisely quantify the substrate consumption or product formation over time. PGE1-d4 can be used as an internal standard in LC-MS/MS-based assays to accurately measure the concentration of unlabeled PGE1 or its metabolites. caymanchem.com This approach allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), for the enzymes involved.

Investigating Gene Transcription Modulation in In Vitro Systems

This compound (PGE1-d4) serves as a critical tool in biomedical and biochemical research, primarily as a stable isotope-labeled internal standard for the precise quantification of its unlabeled counterpart, Prostaglandin E1 (PGE1), using mass spectrometry. caymanchem.comfrontiersin.org This accurate measurement is fundamental for studies investigating the biological activities of PGE1, including its significant role in modulating gene transcription. While PGE1 is the active molecule eliciting the biological response, PGE1-d4 is indispensable for validating the concentration-dependent effects of PGE1 on gene expression in various in vitro systems. The following research findings on PGE1 highlight the types of transcriptional modulation that can be meticulously studied using PGE1-d4 as a quantitative tool.

Research has demonstrated that PGE1 exerts both stimulatory and inhibitory effects on gene transcription across different cell types and pathways. One of the key mechanisms involves the activation of the nuclear receptor Nurr1. Studies have shown that PGE1, along with its metabolite Prostaglandin A1 (PGA1), directly binds to the ligand-binding domain of Nurr1, thereby stimulating its transcriptional activity. researchgate.netnih.gov This interaction leads to an enhanced expression of Nurr1 target genes, which are crucial for the development and maintenance of midbrain dopaminergic neurons. researchgate.netnih.govmdpi.com This finding proposes PGE1 as a native ligand for Nurr1, capable of exerting neuroprotective effects by activating the receptor's transcriptional functions. researchgate.netnih.gov

In contrast, PGE1 has been found to down-regulate the expression of other genes, particularly those involved in inflammation and tissue remodeling. In studies using the rabbit synoviocyte cell line HIG-82 and human fibroblasts, PGE1 selectively reduces the mRNA levels of collagenase-1, an enzyme involved in cartilage degradation. nih.govnih.gov This inhibitory effect is mediated through a cyclic adenosine (B11128) monophosphate (cAMP)-dependent pathway, which in turn activates Protein Kinase A (PKA). nih.gov Further investigation confirmed that the inhibitory action of PGE1 is exerted on the promoter region of the collagenase gene. nih.gov

PGE1's regulatory role also extends to the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. In human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs), PGE1 treatment under non-hypoxic conditions was found to increase the expression of HIF-1α protein and subsequently activate HIF-1. researchgate.netpeerj.com This activation leads to the increased transcription of HIF-1 downstream target genes, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1). peerj.comsemanticscholar.org This response is primarily mediated through the EP1 and EP3 prostaglandin receptors. researchgate.netpeerj.com

Furthermore, in vitro experiments using sonicated chromatin from the sperm of healthy individuals have shown that PGE1 has a direct stimulatory effect on transcription. nih.gov The presence of PGE1 nearly doubled the incorporation of radiolabeled Uridine Triphosphate (UTP) into pre-mRNA compared to controls, indicating a significant enhancement of the transcriptional process in this specific context. nih.gov

More recent research has uncovered additional targets of PGE1-mediated gene regulation. In neonatal rat cardiomyocytes, PGE1 was found to upregulate the gene for Netrin-1 (Ntn1) through the EP3 receptor, which in turn inhibits the MAPK signaling pathway to protect against cardiac hypertrophy. nih.gov In human dermal fibroblasts, a lipid-incorporated form of PGE1 was shown to decrease the mRNA expression of collagen genes (COL1A1, COL1A2, COL3A1) via the ERK/Ets-1 signaling pathway. plos.org In the context of ciliopathies, PGE1 treatment of patient-derived renal tubular cells led to the downregulation of genes associated with the extracellular matrix (e.g., THBS1, LAMC2) and the upregulation of genes involved in positive regulation of fatty acid oxidation (CPT1A, PGC1A) and kidney development (ATOH8). biorxiv.org

These diverse findings underscore the multifaceted role of PGE1 in regulating gene expression. The ability to accurately quantify PGE1 levels in these in vitro experiments, facilitated by the use of PGE1-d4 as an internal standard, is paramount for elucidating these complex molecular mechanisms.

Table 1: Summary of Prostaglandin E1 (PGE1) Effects on Gene Transcription in In Vitro Systems

| In Vitro System | Gene/Target Investigated | Observed Effect on Transcription | Mediating Pathway/Receptor | Reference |

|---|---|---|---|---|

| Midbrain Dopaminergic (mDA) Neurons / MN9D cells | Nurr1 Target Genes | Activation/Upregulation | Direct binding to Nurr1 | researchgate.netnih.gov |

| Rabbit Synoviocyte Cell Line (HIG-82) / Human Fibroblasts | Collagenase-1 (MMP-1) | Inhibition/Downregulation | cAMP/Protein Kinase A (PKA) | nih.govnih.gov |

| Human Aortic Smooth Muscle Cells (HASMCs) / Human Umbilical Vein Endothelial Cells (HUVECs) | HIF-1α and its target genes (e.g., VEGF, GLUT1) | Activation/Upregulation | EP1 and EP3 Receptors | researchgate.netpeerj.com |

| Human Sperm Chromatin | Total pre-mRNA | Stimulation/Upregulation | Not specified | nih.gov |

| Neonatal Rat Cardiomyocytes | Netrin-1 (Ntn1) | Upregulation | EP3 Receptor | nih.gov |

| Human Dermal Fibroblasts | Collagen (COL1A1, COL1A2, COL3A1) | Inhibition/Downregulation | ERK/Ets-1 Signaling | plos.org |

| NPHP1-/- Patient Urine-Derived Renal Tubular Cells | Extracellular matrix genes (THBS1, LAMC2), FAO regulators (CPT1A), developmental genes (ATOH8) | Downregulation (ECM genes), Upregulation (FAO/developmental genes) | Not specified | biorxiv.org |

Methodological Validation and Quality Assurance in Prostaglandin E1 D4 Based Assays

Calibration Curve Generation and Linearity Assessment

A fundamental step in validating a quantitative assay is the generation of a calibration curve and the assessment of its linearity. synnovis.co.uk This process establishes the relationship between the concentration of the analyte and the instrument's response. For Prostaglandin (B15479496) E1-d4 based assays, this typically involves preparing a series of calibration standards with known concentrations of the target analyte (e.g., PGE1) and a constant concentration of the internal standard (PGE1-d4). nih.govbiorxiv.org The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. biorxiv.orglipidmaps.org

The linearity of the calibration curve is a measure of how well the data points fit a straight line over a specific concentration range. restek.com A common acceptance criterion for linearity is a coefficient of determination (R²) value greater than 0.99. nih.govnih.govresearchgate.net For instance, in the development of an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for nine prostaglandins (B1171923), including PGE1, good linearity (r > 0.9930) was achieved. nih.govfrontiersin.org Similarly, a method for determining a PGE1 analogue, limaprost (B1675396), in human plasma showed a linear dynamic range of 0.1-10 pg/ml with a correlation coefficient (r) greater than 0.9987. researchgate.net The use of a weighting factor, such as 1/x or 1/x², is often applied to the linear regression to ensure accuracy across the entire calibration range, especially at the lower concentrations. nih.govresearchgate.net

Table 1: Representative Linearity Data for Prostaglandin Assays

| Analyte | Concentration Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Prostaglandin E1 | 1–500 ng/mL | 0.9947 | nih.gov |

| Multiple Prostaglandins | 0.1–10 µg/mL | > 0.997 | nih.gov |

| Limaprost (PGE1 analogue) | 0.1–10 pg/mL | > 0.9987 | researchgate.net |

| Multiple Prostaglandins | Not Specified | > 0.9930 | nih.govfrontiersin.org |

| Apigenin (example) | 5-1000 ng·mL⁻¹ | 0.996-0.999 | researchgate.net |

Evaluation of Accuracy and Precision

Accuracy and precision are two cornerstones of assay validation that determine the reliability of the measurements. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. uib.no Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. lipidmaps.orgnih.gov

In a validated UHPLC-MS/MS method for nine prostaglandins, the precision was assessed by calculating the relative standard deviation (RSD), which was less than 15% for both intra-day and inter-day measurements. The accuracy, represented by recovery, was within the range of 85% to 105%. nih.gov Another study validating a method for a PGE1 analogue reported acceptable precision and accuracy over the calibration curve ranges. researchgate.netsci-hub.ru For a method determining Prostanit metabolites, the analytical precision, expressed as the coefficient of variation (%CV), was within 15%, and the accuracy was less than 20% for the lowest limit of quantification and less than 15% for other QC levels. nih.gov These results indicate that the methods are reliable for biological sample analysis.

Table 2: Accuracy and Precision Data for Prostaglandin E1 and Related Compound Assays

| Parameter | Acceptance Criteria | Reported Values | Reference |

|---|---|---|---|

| Intra-day Precision (RSD%) | < 15% | 5.6% to 7.0% | nih.gov |

| < 15% | < 15% | nih.gov | |

| Inter-day Precision (RSD%) | < 15% | 3.9% to 6.5% | nih.gov |

| < 15% | < 15% | nih.gov | |

| Accuracy (Recovery) | 85% - 105% | 85% to 105% | nih.gov |

| Accuracy (Trueness) | Not specified | 98.2% to 100.3% | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) define the lower performance boundaries of an analytical method. The LOD is the lowest concentration of an analyte that the instrument can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com

There are several methods to determine LOD and LOQ, including those based on the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve. sepscience.comwiley.com For the S/N method, an LOD is often defined as a ratio of 3:1, and an LOQ as 10:1. nih.govfrontiersin.org Alternatively, the International Council on Harmonisation (ICH) guidelines suggest calculating LOD as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com

In a study developing an analytical method for PGE1 in plasma, the LOD and LOQ were found to be 0.3 ng/mL and 1 ng/mL, respectively. nih.gov Another UHPLC-MS/MS method for nine prostaglandins reported nanogram-level LODs and LOQs, indicating high sensitivity. nih.govfrontiersin.org The determination of these limits is crucial for ensuring that the assay is sensitive enough for the intended application, especially when measuring low-level endogenous compounds.

Table 3: LOD and LOQ Values from Various Prostaglandin Assays

| Analyte | LOD | LOQ | Reference |

|---|---|---|---|

| Prostaglandin E1 | 0.3 ng/mL | 1 ng/mL | nih.gov |

| Prostaglandin E2 | 0.4 ng/mL | 1 ng/mL | uib.no |

| Multiple Prostaglandins | Nanogram-graded | Nanogram-graded | nih.govfrontiersin.org |

Assessment of Selectivity and Specificity

Selectivity and specificity are critical for ensuring that the analytical method is measuring only the intended analyte without interference from other components in the sample matrix. uib.no Specificity is considered the ultimate degree of selectivity. uib.no In the context of Prostaglandin E1-d4 based assays, this means the method must be able to distinguish PGE1 from its isomers (like PGE2), metabolites, and other structurally similar compounds. tandfonline.com

The use of tandem mass spectrometry (LC-MS/MS) inherently provides high selectivity due to the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). nih.govuib.no The validation of selectivity often involves analyzing blank matrix samples (e.g., plasma from which the analyte is absent) to check for any interfering peaks at the retention time of the analyte and internal standard. nih.gov Furthermore, the chromatographic separation method should be optimized to resolve the analyte from potential interferents. researchgate.net For instance, a two-dimensional liquid chromatography system has been used to enhance selectivity for the analysis of a PGE1 analogue in human plasma. researchgate.net

Stability Studies of this compound in Biological Matrices

Assessing the stability of the analyte in the biological matrix under various storage and handling conditions is a critical component of method validation. nih.gov This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability studies for Prostaglandin E1 and its deuterated internal standard typically evaluate the effects of freeze-thaw cycles and short-term and long-term storage. sepscience.commedchemexpress.com

Freeze-Thaw Stability

Biological samples are often subjected to freezing and thawing before analysis. Freeze-thaw stability studies are conducted to determine if this process affects the concentration of the analyte. This is typically evaluated by analyzing QC samples that have undergone multiple (e.g., three) freeze-thaw cycles. sci-hub.ru The results are then compared to the nominal concentrations. For example, a study on a PGE1 analogue, limaprost, assessed its stability after three freeze-thaw cycles from -80°C to room temperature. sci-hub.ru It is recommended to aliquot samples to prevent repeated freeze-thaw cycles. medchemexpress.com

Short-Term and Long-Term Storage Stability

Short-term stability studies assess the stability of the analyte in the matrix at room temperature for a period that simulates the sample processing time. sci-hub.ru For instance, the short-term stability of limaprost was confirmed at room temperature for 4 hours. sci-hub.ru

Long-term stability is evaluated by storing QC samples at low temperatures (e.g., -20°C or -80°C) for an extended period and then analyzing them. sci-hub.rucaymanchem.com A study on various prostaglandins found them to be stable for up to 45 hours when stored in an autosampler at 5°C. mdpi.com Another study indicated that PGE1 ethyl ester is stable for at least two years when stored at -20°C as a crystalline solid. windows.net Stock solutions of PGE1-d4 are typically stored at -80°C. nih.gov The stability of PGE1 in injection solutions has also been studied, with one report indicating that a 20 micrograms/ml solution in 4% alcohol and 0.9% saline has a predicted shelf-life of 9.8 days at 25°C and 106.5 days at 4°C. nih.gov

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Prostaglandin E1 | PGE1 |

| This compound | PGE1-d4 |

| Prostaglandin E2 | PGE2 |

| Prostaglandin A1 | PGA1 |

| Prostaglandin B1 | PGB1 |

| Limaprost | |

| Prostanit | |

| 13,14-dihydro-15-keto Prostaglandin E1 | 13,14-dh-15-k PGE1 |

| 13,14-dihydro-15-keto this compound | 13,14-dh-15-k PGE1-d4 |

| Prostaglandin E1 ethyl ester | |

| Apigenin | |

| Dihomo-γ-linolenic acid | DGLA |

| Prednisolone | |

| Dexamethasone | |

| Methyltestosterone |

Post-Preparative Stability

The reliability of analytical data derived from assays utilizing this compound (PGE1-d4) as an internal standard is fundamentally dependent on its stability throughout the analytical process. Post-preparative stability refers to the chemical integrity of the analyte or standard in its processed state, from the point of sample preparation to the final analytical measurement. For PGE1-d4, this encompasses its stability in various solvents, at different temperatures, and over time.

As a deuterated analog of Prostaglandin E1 (PGE1), its stability profile is comparable to the parent compound, though the deuterium (B1214612) labeling itself is stable and does not typically influence the molecule's susceptibility to degradation. PGE1, and by extension PGE1-d4, is known to be sensitive to temperature, pH, and oxidative conditions. sigmaaldrich.com

Solvent and Storage Conditions: Commercial preparations of PGE1-d4 are often supplied in an organic solvent, such as methyl acetate (B1210297), and are recommended to be stored at -20°C. caymanchem.combiomol.com Under these conditions, the product is stable for at least two years. caymanchem.com For the preparation of stock solutions, ethanol (B145695) is a common solvent, in which PGE1 has been shown to be stable for more than six months at -20°C. sigmaaldrich.com Once diluted into aqueous solutions for assay use, the stability of PGE1-d4 can be compromised. Prostaglandins are generally unstable in aqueous acidic or alkaline solutions, with optimal stability observed in a pH range of 6 to 7.2. sigmaaldrich.com

For short-term storage of prepared samples or standards, studies on the non-deuterated PGE1 provide valuable insights. For instance, PGE1 solutions in 10% dextrose, when stored in polypropylene (B1209903) syringes, were found to be stable (retaining ≥90.0% of the initial concentration) for up to 48 hours at 30°C. nih.gov Another study on a saline solution of PGE1 packed in insulin (B600854) syringes indicated stability for up to 24 weeks when stored at 5°C. researchgate.net It is also recommended to avoid plastic tubes with rough surfaces for dilute aqueous solutions, as hydrophobic interactions can lead to loss of the material; Teflon tubes are considered more suitable. sigmaaldrich.com

Degradation Pathways: The primary degradation product of PGE1 under various conditions is Prostaglandin A1 (PGA1), formed through a dehydration reaction. nih.gov This conversion is a key consideration in stability testing. Under basic conditions, PGA1 can further isomerize to Prostaglandin B1 (PGB1). Oxidative conditions can also lead to the formation of 15-keto-PGE1. Therefore, validation of analytical methods must demonstrate the ability to chromatographically resolve PGE1-d4 from its potential degradation products.

Table 1: Stability of Prostaglandin E1 (PGE1) and its Deuterated Analog (PGE1-d4) under Various Conditions

| Compound | Matrix/Solvent | Storage Temperature | Duration | Stability | Reference |

|---|---|---|---|---|---|

| This compound | Methyl Acetate | -20°C | ≥ 2 years | Stable | caymanchem.com |

| Prostaglandin E1 | Ethanol (10 mg/ml) | -20°C | > 6 months | Stable | sigmaaldrich.com |

| Prostaglandin E1 | 10% Dextrose | 30°C | 48 hours | ≥90.0% retention | nih.gov |

| Prostaglandin E1 | Saline Solution | 5°C | 24 weeks | Stable | researchgate.net |

| Limaprost-d3 | Solid | -20°C | ≥ 4 years | Stable | caymanchem.com |

Inter-laboratory Harmonization and Standardization Efforts

Standardized Protocols: A key component of harmonization is the adoption of standardized protocols for sample preparation and analysis. Research has demonstrated that by using a standardized protocol for sample preparation, low technical variability can be achieved, leading to reliable and reproducible concentrations of oxylipins (the class of molecules that includes prostaglandins) in independent laboratories. researchgate.net Such protocols dictate precise steps for extraction, derivatization (if required), and chromatographic separation to minimize analytical variance. For instance, the use of solid-phase extraction cartridges followed by derivatization to pentafluorobenzyl esters for analysis by gas chromatography/triple-stage quadrupole mass spectrometry is a standardized approach for prostaglandin quantification. researchgate.net

Proficiency Testing and Reference Materials: Proficiency testing (PT) schemes, where multiple laboratories analyze the same sample, are essential for evaluating inter-laboratory performance and identifying methodological biases. While specific, large-scale PT programs for PGE1-d4 are not widely documented in the public literature, such programs are common in analytical chemistry and serve as a model for ensuring accuracy. researchgate.net The availability of certified reference materials (CRMs) for PGE1-d4 would also greatly aid in standardization, allowing laboratories to calibrate their instruments and validate their methods against a common standard.

Commercial Assay Kits: The commercial availability of assay kits, such as ELISA kits for screening prostaglandins, contributes to standardization. caymanchem.com These kits provide pre-optimized reagents and protocols, which can reduce inter-laboratory variability compared to "home-brew" assays. caymanchem.com However, for quantitative analysis using mass spectrometry, where an internal standard like PGE1-d4 is essential, the focus remains on standardizing the entire procedure rather than just the reagents.

The challenges in harmonization are underscored by the complexity of the analytes themselves. The structural similarity of various prostaglandins necessitates robust chromatographic separation to avoid isobaric interference in mass spectrometry. researchgate.net Multi-center studies, such as those evaluating the therapeutic effects of PGE1, implicitly rely on harmonized or at least comparable analytical methods to ensure that the data collected from different sites can be pooled and analyzed meaningfully. nih.gov Ultimately, the combination of detailed, standardized operating procedures, inter-laboratory comparison studies, and the use of common reference standards is the path toward achieving harmonization in PGE1-d4-based assays.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | PGE1-d4 |

| Prostaglandin E1 | PGE1 |

| Prostaglandin A1 | PGA1 |

| Prostaglandin B1 | PGB1 |

| 15-keto-Prostaglandin E1 | 15-keto-PGE1 |

Future Directions and Emerging Research Applications of Prostaglandin E1 D4

Integration with Advanced Lipidomics Workflows

The cornerstone of modern lipidomics is the accurate and precise quantification of lipid species, a task for which deuterated internal standards like Prostaglandin (B15479496) E1-d4 are indispensable. Advanced lipidomics workflows, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on stable isotope dilution for absolute quantification. nih.govnih.gov

PGE1-d4 is introduced into a biological sample at the earliest stage of sample preparation. caymanchem.combiomol.com Because it is chemically and physically almost identical to the endogenous PGE1, it co-elutes chromatographically and experiences the same extraction inefficiencies and potential ion suppression or enhancement during mass spectrometric analysis. caymanchem.comnih.gov By measuring the ratio of the endogenous analyte to the known concentration of the spiked internal standard, researchers can correct for analytical variability and accurately determine the concentration of PGE1 in the original sample. biomol.comnih.gov

Research findings have demonstrated the utility of PGE1-d4 in quantifying picogram levels of PGE1 in human plasma. nih.gov In one such method, immunoaffinity chromatography (IAC) using an antibody with cross-reactivity for PGE1 was employed for sample extraction, followed by derivatization and analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov The use of PGE1-d4 as the internal standard was crucial for achieving the necessary precision and accuracy at these low physiological concentrations. nih.gov This integration into robust, validated workflows is fundamental for clinical and translational research where precise biomarker quantification is essential.

| Parameter | Description |

|---|---|

| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Ionization Mode | Electron-Capture Negative-Ion Chemical Ionization |

| Quantification Method | Selected-Reaction Monitoring (SRM) |

| Mass Transition (PGE1) | m/z 526 → m/z 258 |

| Mass Transition (PGE1-d4) | m/z 530 → m/z 262 |

| Sample Matrix | Human Plasma |

| Measured Concentration Range | 10-25 pg/mL (29-72 pM) |

High-Throughput Screening Methodologies

The demand for faster analysis in drug discovery and metabolomics has spurred the development of high-throughput screening (HTS) methodologies. While traditional LC-MS/MS provides high sensitivity and specificity, its serial nature can be a bottleneck. nih.gov Emerging techniques aim to increase sample throughput without compromising data quality, a domain where stable isotope standards like PGE1-d4 play a vital enabling role.

One novel approach is the use of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the parallel processing of hundreds of samples. nih.gov For prostaglandins (B1171923), which can be challenging to ionize, chemical derivatization to introduce a charged moiety can dramatically improve signal-to-noise ratios, enabling quantification. nih.gov In such HTS assays, stable isotope dilution with standards like PGE1-d4 is the gold standard for quantification, allowing for rapid and reliable screening of enzyme inhibitors, for instance, against cyclooxygenase (COX) enzymes that produce PGE1. nih.gov

Furthermore, advancements in ultra-fast liquid chromatography systems coupled with triple quadrupole mass spectrometers allow for the creation of extensive eicosanoid profiling methods that are significantly faster than older techniques. lcms.cz Methods have been developed that can set over 200 multiple reaction monitoring (MRM) transitions within a 10-minute chromatographic run, quantitatively detecting dozens of eicosanoids and their metabolites from microliter-scale plasma samples. lcms.cz The use of a suite of deuterated internal standards, including those for various prostaglandins, is fundamental to the success of these high-throughput methods. lcms.czmdpi.com

| Feature | Traditional LC-MS/MS | High-Throughput UPLC-MS/MS lcms.cz | High-Throughput MALDI-MS nih.gov |

|---|---|---|---|

| Sample Processing | Serial | Serial (fast) | Parallel |

| Separation | Liquid Chromatography (e.g., 20-30 min) | Ultra-fast Liquid Chromatography (e.g., <10 min) | None (separation-free) |

| Typical Throughput | Low to Medium | High | Very High |

| Quantification Standard | Stable Isotope Dilution (e.g., PGE1-d4) | Stable Isotope Dilution (e.g., PGE1-d4) | Stable Isotope Dilution (e.g., PGE1-d4) |

| Primary Application | Detailed quantitative analysis | Rapid eicosanoid profiling | Enzymology, Drug discovery screening |

Applications in Systems Biology and Multi-omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets from multiple molecular levels, a "multi-omics" approach. frontiersin.orgnih.gov This holistic view requires high-quality, quantitative data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) to build predictive models of cellular function and disease pathogenesis. nih.govcnr.it

The role of Prostaglandin E1-d4 in this context is to provide the accurate, quantitative lipidomics data that is a prerequisite for meaningful integration. caymanchem.com PGE1 is a potent signaling molecule involved in inflammation, vasodilation, and cell proliferation. medchemexpress.commdpi.comjwmr.org By enabling the precise measurement of PGE1 levels, PGE1-d4 allows researchers to correlate changes in the lipidome with alterations in gene expression (transcriptomics) or protein abundance (proteomics).

For example, in a study of an inflammatory response, researchers could use PGE1-d4 to quantify changes in PGE1 production and integrate this data with RNA-sequencing results to identify the specific cyclooxygenase and prostaglandin synthase genes being upregulated. This integrated data can then be used to construct and validate network models of inflammatory pathways, uncovering regulatory hubs and potential therapeutic targets. frontiersin.org The ability to generate robust quantitative data for key lipid mediators is thus a critical link in the multi-omics chain, transforming lists of molecules into a dynamic understanding of the system. uu.nl

| Omics Layer | Information Provided | Contribution of Quantitative Lipid Data (via PGE1-d4) |

|---|---|---|

| Genomics | Genetic blueprint, susceptibility | Links genetic variants (e.g., in COX enzymes) to functional output (PGE1 levels). |

| Transcriptomics | Gene expression (mRNA levels) | Correlates expression of metabolic enzymes with actual metabolite production. |

| Proteomics | Protein abundance and activity | Connects protein levels of synthases/receptors with downstream signaling lipid concentrations. |

| Metabolomics/Lipidomics | Metabolite/lipid concentrations (phenotype) | Provides the direct readout of the metabolic state, anchored by accurate quantification. |

Isotopic Tracing for Unraveling Complex Metabolic Fluxes